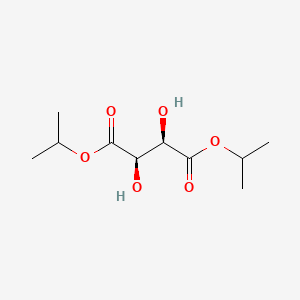
Samarium(III) oxide dispersion
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Samarium(III) oxide dispersion is a compound consisting of samarium(III) oxide particles dispersed in a liquid medium. Samarium(III) oxide, with the chemical formula Sm₂O₃, is a rare earth oxide that exhibits unique optical, electronic, and magnetic properties. It is commonly used in various scientific and industrial applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Samarium(III) oxide dispersion can be synthesized through several methods. One common approach involves the precipitation of samarium hydroxide from a samarium salt solution, followed by calcination to obtain samarium(III) oxide. The reaction conditions typically include:
Precipitation: Samarium nitrate or samarium chloride is dissolved in water, and a base such as ammonium hydroxide is added to precipitate samarium hydroxide.
Calcination: The precipitated samarium hydroxide is heated at high temperatures (around 800-1000°C) to convert it into samarium(III) oxide.
Industrial Production Methods
In industrial settings, this compound is produced using advanced techniques to ensure uniform particle size and dispersion stability. Methods such as sol-gel processing, hydrothermal synthesis, and spray pyrolysis are employed. These methods allow for precise control over particle size, morphology, and dispersion characteristics.
化学反应分析
Types of Reactions
Samarium(III) oxide undergoes various chemical reactions, including:
Oxidation: Samarium(III) oxide can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to metallic samarium using reducing agents such as hydrogen or carbon monoxide at elevated temperatures.
Substitution: Samarium(III) oxide can react with mineral acids to form samarium salts.
Common Reagents and Conditions
Oxidation: Involves the use of oxidizing agents such as oxygen or ozone.
Reduction: Requires reducing agents like hydrogen or carbon monoxide and high temperatures.
Substitution: Involves mineral acids such as hydrochloric acid or sulfuric acid.
Major Products Formed
Oxidation: Higher oxidation state compounds of samarium.
Reduction: Metallic samarium.
Substitution: Samarium salts such as samarium chloride or samarium sulfate.
科学研究应用
Samarium(III) oxide dispersion has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a precursor for the preparation of other samarium compounds.
Biology: Employed in bioimaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Investigated for its potential use in cancer treatment due to its radioactive isotopes.
Industry: Utilized in the production of optical and infrared absorbing glasses, as well as in the manufacturing of permanent magnets and electronic devices.
作用机制
The mechanism by which samarium(III) oxide dispersion exerts its effects depends on its application. In catalysis, it acts by providing active sites for chemical reactions. In bioimaging, it enhances contrast by interacting with biological tissues. The molecular targets and pathways involved vary based on the specific application and the nature of the interaction with other substances.
相似化合物的比较
Similar Compounds
- Europium(III) oxide (Eu₂O₃)
- Terbium(III) oxide (Tb₂O₃)
- Neodymium(III) oxide (Nd₂O₃)
Comparison
Samarium(III) oxide is unique due to its specific optical and magnetic properties. Compared to europium(III) oxide and terbium(III) oxide, samarium(III) oxide has different luminescence characteristics, making it suitable for specific applications in optoelectronics and bioimaging. Neodymium(III) oxide, on the other hand, is more commonly used in the production of powerful magnets, whereas samarium(III) oxide is preferred for its stability and reactivity in various chemical processes.
属性
IUPAC Name |
oxo(oxosamariooxy)samarium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Sm |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRCWVHVINXAFRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Sm]O[Sm]=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Sm2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4051611 |
Source


|
| Record name | Samarium(III) oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12060-58-1 |
Source


|
| Record name | Samarium(III) oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

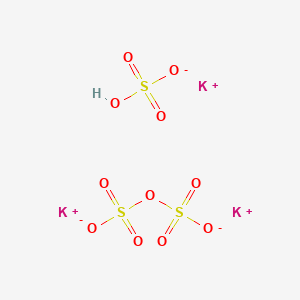

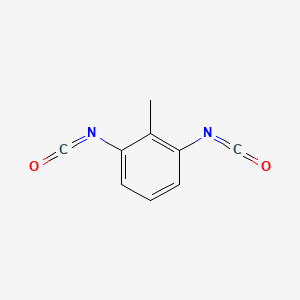
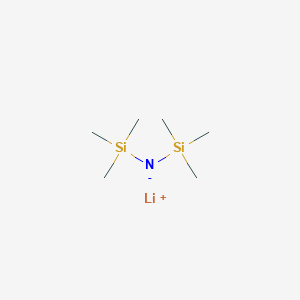
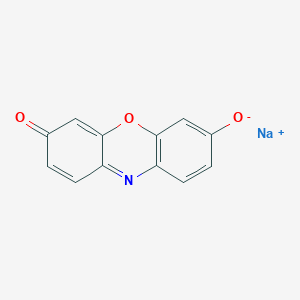
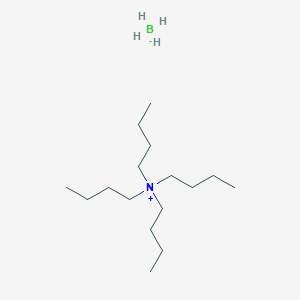
![2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7799479.png)


